
(2-Fluoropyrimidin-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of (2-Fluoropyrimidin-5-yl)methanol typically involves the introduction of a fluorine atom into the pyrimidine ring. One common method includes the reaction of 2,5-dichloropyrimidine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The resulting 2-fluoropyrimidine is then subjected to a reduction reaction using sodium borohydride (NaBH4) to yield this compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
(2-Fluoropyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, often using catalysts like palladium on carbon (Pd/C).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields the carboxylic acid derivative, while reduction with LiAlH4 produces the amine derivative .
Aplicaciones Científicas De Investigación
(2-Fluoropyrimidin-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Industry: The compound is used in the development of new materials with unique properties, such as increased stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of (2-Fluoropyrimidin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom’s high electronegativity and ability to form strong bonds with carbon atoms contribute to the compound’s stability and reactivity. In biological systems, the compound may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its potential use as an antiviral or anticancer agent .
Comparación Con Compuestos Similares
(2-Fluoropyrimidin-5-yl)methanol can be compared with other fluorinated pyrimidines, such as 5-fluorouracil (5-FU) and 2-fluoropyrimidine. While all these compounds share the presence of a fluorine atom in the pyrimidine ring, they differ in their specific chemical structures and properties:
- **2-Fluoropy
5-Fluorouracil (5-FU): Widely used as an anticancer drug, 5-FU inhibits thymidylate synthase, leading to the disruption of DNA synthesis in rapidly dividing cells.
Propiedades
Fórmula molecular |
C5H5FN2O |
|---|---|
Peso molecular |
128.10 g/mol |
Nombre IUPAC |
(2-fluoropyrimidin-5-yl)methanol |
InChI |
InChI=1S/C5H5FN2O/c6-5-7-1-4(3-9)2-8-5/h1-2,9H,3H2 |
Clave InChI |
HSMZFYLSBDJINJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=N1)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14021571.png)
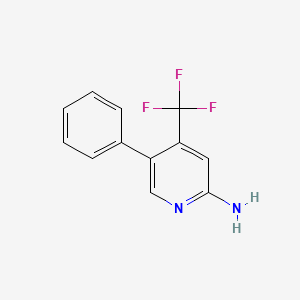

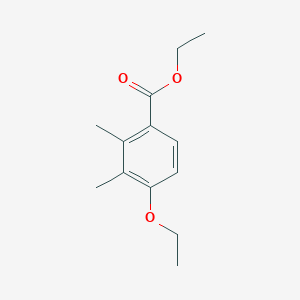
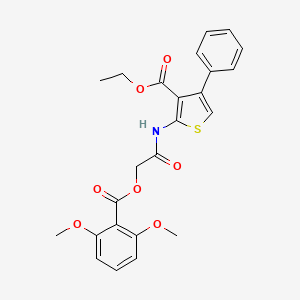

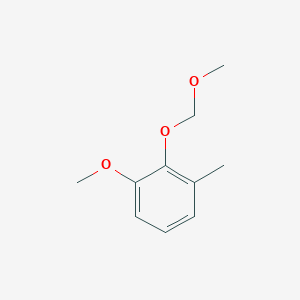
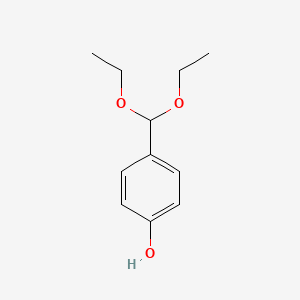
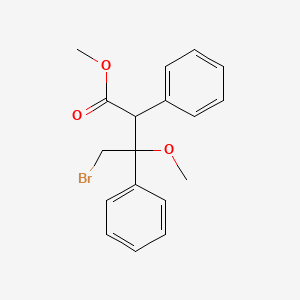
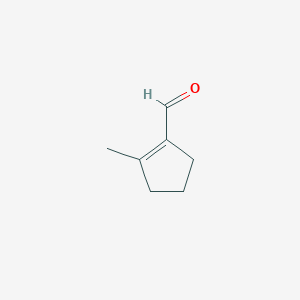
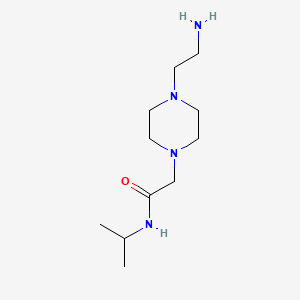
![4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14021651.png)
![7-Nitrobenzo[b]thiophene-3-carbaldehyde](/img/structure/B14021656.png)

